molecular formula C19H27NO3 B15348432 Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester CAS No. 93101-40-7

Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester

Cat. No.: B15348432
CAS No.: 93101-40-7
M. Wt: 317.4 g/mol
InChI Key: ACUUGWZGMVEBOS-UHFFFAOYSA-N
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Description

Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

93101-40-7

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl 2-hydroxy-3-methyl-2-phenylbutanoate

InChI

InChI=1S/C19H27NO3/c1-15(2)19(22,17-7-5-4-6-8-17)18(21)23-14-11-16-9-12-20(3)13-10-16/h4-9,15,22H,10-14H2,1-3H3

InChI Key

ACUUGWZGMVEBOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)OCCC2=CCN(CC2)C)O

Origin of Product

United States

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester, and how can reaction parameters be optimized for yield?

  • Methodological Answer: The esterification of mandelic acid derivatives typically involves coupling the acid moiety with an alcohol component under acidic or catalytic conditions. For example, refluxing in acetic acid with sodium acetate as a base (as seen in thiazole-indole syntheses) can promote condensation . Key parameters include temperature control (70–75°C for 3–8.5 hours, depending on steric hindrance), solvent selection (ethanol or acetic acid), and stoichiometric ratios of reagents (e.g., 1:1.1 molar ratios of acid to alcohol precursors). Recrystallization from DMF/acetic acid mixtures may enhance purity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the ester linkage (δ 4.0–5.0 ppm for ester protons) and the tetrahydro-pyridyl group’s conformation (δ 2.5–3.5 ppm for methylene protons). High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds, as referenced in impurity standards for mandelic acid derivatives, ensures minimal byproducts . Mass spectrometry (MS) can validate molecular weight, particularly for detecting fragmentation patterns of the tetrahydro-pyridyl moiety .

Q. How does the alpha-isopropyl substituent influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer: The alpha-isopropyl group introduces steric hindrance, reducing solubility in polar solvents (e.g., water) but enhancing lipid solubility. Stability studies should mimic physiological pH ranges (pH 2–9) using buffered solutions, with degradation monitored via HPLC. Comparative data from mandelic acid derivatives (e.g., methyl mandelate) suggest ester bonds are prone to hydrolysis under alkaline conditions, requiring inert storage environments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tetrahydro-pyridyl moiety in catalytic or photochemical reactions?

  • Methodological Answer: The tetrahydro-pyridyl group’s partial unsaturation (1,2,3,6-tetrahydro structure) allows for redox activity, particularly in electron-transfer reactions. Computational modeling (DFT or MD simulations) can map electron density distribution to predict sites for electrophilic/nucleophilic attack. Experimental validation might involve kinetic studies under controlled oxidative conditions (e.g., H₂O₂ exposure) paired with UV-Vis spectroscopy to track intermediate formation .

Q. How can contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?

  • Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., bacterial strain selection, concentration ranges). A tiered approach includes:

  • Reproducing assays under standardized protocols (e.g., CLSI guidelines).
  • Dose-response curves to identify therapeutic windows (e.g., IC₅₀ vs. MIC values).
  • Comparative studies with structural analogs (e.g., Mannich bases) to isolate the tetrahydro-pyridyl group’s contribution .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer: Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak® columns) can resolve enantiomers, as demonstrated in mandelic acid impurity separations . Membrane-based enantioselective separation, leveraging molecular imprinting or host-guest chemistry, offers scalability for industrial research .

Q. How can computational models (e.g., QSAR) predict the compound’s pharmacokinetic properties, and what experimental validations are required?

  • Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models should integrate descriptors for logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity. In vitro assays (e.g., Caco-2 cell permeability, microsomal stability) validate predictions. Cross-referencing with EPACT-derived atmospheric fate models ensures environmental safety profiling .

Data Contradiction and Theoretical Frameworks

Q. How do discrepancies in synthetic yield data across studies inform optimization strategies for this compound?

  • Methodological Answer: Yield variability often stems from unaccounted side reactions (e.g., ester hydrolysis during workup). Design of Experiments (DoE) approaches, such as factorial design, can isolate critical factors (e.g., catalyst loading, reaction time). Statistical tools (ANOVA) quantify parameter significance, while in situ monitoring (e.g., FTIR) tracks intermediate formation .

Q. What theoretical frameworks (e.g., frontier molecular orbital theory) explain the compound’s reactivity in [2+2] cycloaddition or nucleophilic substitution reactions?

  • Methodological Answer: Frontier Molecular Orbital (FMO) theory predicts reactivity by analyzing HOMO-LUMO gaps. For the tetrahydro-pyridyl group, the LUMO energy level determines electrophilicity at the ester carbonyl. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can corroborate theoretical predictions .

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